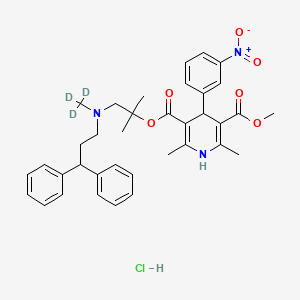

Lercanidipine-d3 Hydrochloride

Vue d'ensemble

Description

Lercanidipine-d3 Hydrochloride is the deuterium labeled version of Lercanidipine . Lercanidipine is a lipophilic third-generation dihydropyridine-calcium channel blocker (DHP-CCB) used for the treatment of essential hypertension . It has long-lasting antihypertensive action and reno-protective effect .

Synthesis Analysis

The synthesis of Lercanidipine Hydrochloride involves the addition of 1.1 eq. of 2N HCl in Et 2 O to a solution of 1 g of lercanidipine free base in 20 mL of MTBE . The precipitate formed is filtered under vacuum, rinsed with MTBE, and dried under vacuum at 30°C for 4 hours .Molecular Structure Analysis

The molecular formula of Lercanidipine Hydrochloride is C36H41N3O6 . Its molecular weight is 611.74 g/mol .Chemical Reactions Analysis

The solubilities of Lercanidipine Hydrochloride polymorphs are strongly dependent on the composition and pH of the buffer media . The concentration ratio (CI/CII) is particularly large for chloride buffer (CI/CII = 3.3–3.9) and exhibits a slightly decreasing tendency with the pH increase for all other buffers .Physical And Chemical Properties Analysis

Lercanidipine Hydrochloride is a lipophilic compound . Its solubility is strongly dependent on the pH and buffer composition .Applications De Recherche Scientifique

1. Drug Delivery Systems

Lercanidipine hydrochloride has been explored in various drug delivery systems. One study focused on designing lercanidipine hydrochloride-loaded nanostructured lipid carriers (NLCs) to investigate if bioavailability can be improved through oral delivery. These NLCs demonstrated controlled release and enhanced drug delivery, indicating potential as a promising drug delivery system for hypertension treatment (Ranpise, Korabu, & Ghodake, 2014).

2. Transdermal Drug Delivery

The development of matrix-type transdermal patches for lercanidipine hydrochloride was explored in another study. These patches showed satisfactory physicochemical characteristics and a diffusion-mediated drug release mechanism, suggesting their potential as a transdermal drug delivery system (TDDS) (Mamatha, Rao, Mukkanti, & Ramesh, 2010).

3. Pharmacokinetics and Drug Formulation

Another aspect of research on lercanidipine hydrochloride involves its pharmacokinetic properties and formulation. Studies have investigated its properties in terms of solubility, dissolution, and oral bioavailability. For example, a study on the preparation and characterization of lercanidipine hydrochloride inclusion complex with β-cyclodextrin found that complexation could significantly increase solubility and dissolution, potentially enhancing bioavailability (Shaikh, Patel, Surti, & Patel, 2017).

4. Analytical Methods for Estimation and Quality Control

Research on lercanidipine hydrochloride also includes the development of analytical methods for its estimation and quality control. For instance, a study developed a high-performance thin-layer chromatographic method for analyzing lercanidipine hydrochloride in tablet form, providing a simple and effective option for routine quality control (Lobhe, Grampurohit, Dhobale, & Gaikawad, 2013).

Mécanisme D'action

Target of Action

Lercanidipine-d3 Hydrochloride, also known as Lercanidipine-d3 (hydrochloride), is a calcium channel blocker of the dihydropyridine class . Its primary targets are the calcium channels located on the myocardial and vascular smooth muscle cell membranes .

Mode of Action

This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

This compound’s pharmacokinetics properties include a bioavailability of approximately 10% due to the first-pass effect . It is mainly metabolized by CYP3A4 and has an elimination half-life of 8–10 hours . The duration of action is over 24 hours, and it is excreted in urine (50%) .

Action Environment

Certain environmental factors can influence the action, efficacy, and stability of this compound. For instance, grapefruit inhibits the metabolism of lercanidipine through CYP3A4, which causes increased serum levels of lercanidipine, and may increase the risk of hypotension . Therefore, caution is advised with grapefruit and St. John’s Wort .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Lercanidipine-d3 Hydrochloride interacts with L-type calcium channels in cell membranes, inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

The inhibition of calcium influx by this compound has significant effects on various types of cells and cellular processes. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to L-type calcium channels in cell membranes. By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, this compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

It is known that the solubilities of this compound polymorphs are strongly dependent on the composition and pH of the buffer media .

Metabolic Pathways

This compound is involved in the calcium signaling pathway, interacting with L-type calcium channels in cell membranes .

Propriétés

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-OWKBQAHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675988 | |

| Record name | 1-{(3,3-Diphenylpropyl)[(~2~H_3_)methyl]amino}-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189954-18-4 | |

| Record name | 1-{(3,3-Diphenylpropyl)[(~2~H_3_)methyl]amino}-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)